Indole, 3-((diethylamino)methyl)-
Description
"Indole, 3-((diethylamino)methyl)-" (IUPAC: 3-[(Diethylamino)methyl]-1H-indole) is a substituted indole derivative featuring a diethylamino-methyl group at the 3-position of the indole scaffold. The compound belongs to the 3-alkylindole class, characterized by an alkyl chain substitution at the indole’s 3-position . Its molecular formula is C₁₂H₁₆N₂, with a molecular weight of 202.29 g/mol (estimated). The diethylamino group introduces significant steric bulk and lipophilicity compared to simpler derivatives like gramine (3-dimethylaminomethylindole), influencing its physicochemical and biological properties .
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N-(1H-indol-3-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-3-15(4-2)10-11-9-14-13-8-6-5-7-12(11)13/h5-9,14H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGABEQHDDFFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196827 | |
| Record name | Indole, 3-((diethylamino)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46397-90-4 | |
| Record name | N,N-Diethyl-1H-indole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=46397-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole, 3-((diethylamino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046397904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC331211 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole, 3-((diethylamino)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 3-((diethylamino)methyl)- typically involves the reaction of indole with diethylamine in the presence of a suitable catalyst. One common method is the Mannich reaction, where indole reacts with formaldehyde and diethylamine under acidic conditions to form the desired compound . The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of Indole, 3-((diethylamino)methyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Indole, 3-((diethylamino)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated or acylated derivatives.
Scientific Research Applications
Pharmacological Properties
Indole derivatives are known for their wide-ranging biological activities, including:
- Anticancer Activity : Indole compounds have been extensively studied for their ability to inhibit cancer cell proliferation and induce apoptosis. Indole-3-carbinol (I3C) and its derivatives, including 3,3'-diindolylmethane (DIM), have shown promising results in preclinical and clinical trials for various cancers such as breast, prostate, and cervical cancers .
- Antimicrobial Effects : Research indicates that indole derivatives possess antimicrobial properties against a variety of pathogens. They have been found effective against bacteria and fungi, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Properties : Indole compounds exhibit anti-inflammatory effects by modulating inflammatory pathways. This property is particularly relevant in chronic inflammatory diseases and conditions like arthritis .
- Neuroprotective Effects : Some studies suggest that indole derivatives may protect neuronal cells from damage, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Therapeutic Potential
The therapeutic applications of Indole, 3-((diethylamino)methyl)- can be categorized into several areas:
Cancer Treatment
Indole compounds are being investigated for their role in cancer prevention and treatment:
- Mechanism of Action : I3C and DIM are believed to exert their anticancer effects through multiple mechanisms, including the modulation of gene expression related to cell cycle regulation and apoptosis . For instance, they can inhibit the activity of specific enzymes involved in tumor growth.
- Clinical Trials : Various clinical trials have evaluated the efficacy of I3C in patients with different types of cancer. Results indicate potential benefits in reducing tumor size and improving patient outcomes .
Antimicrobial Applications
The antimicrobial properties of indole derivatives make them suitable candidates for pharmaceutical development:
- Research Findings : Studies have demonstrated that indole compounds can inhibit the growth of various bacterial strains and fungi, suggesting their use as new antimicrobial agents .
Anti-inflammatory Applications
Indole derivatives have shown promise in treating inflammatory conditions:
- Case Studies : Research has indicated that these compounds can reduce markers of inflammation in animal models, providing a basis for their use in treating diseases characterized by chronic inflammation .
Data Tables
The following tables summarize key findings related to the applications of Indole, 3-((diethylamino)methyl)-.
| Application Area | Mechanism | Key Findings |
|---|---|---|
| Cancer Treatment | Modulation of gene expression | Effective against breast and prostate cancer; reduces tumor size in clinical trials |
| Antimicrobial | Inhibition of pathogen growth | Effective against various bacterial strains; potential for new antibiotics |
| Anti-inflammatory | Modulation of inflammatory pathways | Reduces inflammation markers in animal models |
Cancer Research
A notable study investigated the effects of I3C on cervical cancer cells. The results showed a significant reduction in cell viability and increased apoptosis rates when treated with I3C compared to control groups . This study underscores the potential of indole derivatives as adjuncts to conventional cancer therapies.
Antimicrobial Efficacy
In a recent study focusing on the antibacterial properties of indole derivatives, researchers found that certain compounds exhibited strong inhibitory effects against Staphylococcus aureus and E. coli. The study concluded that these compounds could be developed into effective antibacterial agents for clinical use .
Anti-inflammatory Effects
Research conducted on animal models with induced arthritis demonstrated that treatment with indole derivatives led to a marked decrease in joint swelling and pain compared to untreated controls. This suggests a viable application for these compounds in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of Indole, 3-((diethylamino)methyl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of "Indole, 3-((diethylamino)methyl)-" with analogous compounds:
*logP values estimated via ALOGPS or comparative analysis.
Key Observations :
- Basicity: Dimethylamino derivatives (e.g., gramine) exhibit slightly higher basicity due to reduced steric hindrance .
- Stability: Electron-withdrawing groups (e.g., cyano) improve stability, as seen in 4-cyano-3-dimethylaminomethylindole .
3-[(Diethylamino)methyl]indole
- Dialkylation: Trichloroacetimidates can alkylate indoles at the 3-position, as demonstrated for 3,3-disubstituted indolenines (Table 3, ). A similar approach may apply using diethylamino-methyl trichloroacetimidate.
- Reductive Amination : Reaction of indole-3-carboxaldehyde with diethylamine followed by reduction (e.g., NaBH₄) could yield the target compound, analogous to methods for gramine .
Gramine (3-Dimethylaminomethylindole)
- Synthesized via Mannich reaction: Indole reacts with formaldehyde and dimethylamine under acidic conditions .
Biological Activity
Indole, 3-((diethylamino)methyl)- is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Overview of Indole Derivatives
Indole derivatives are known for their wide range of biological activities, including antiviral , antifungal , anticancer , anti-inflammatory , and antimicrobial effects. The unique structure of indole allows it to interact with various biological targets, making it a valuable scaffold for drug development .
Anticancer Activity
Research has demonstrated that indole derivatives exhibit potent anticancer properties. For instance, studies involving C3-substituted indole analogs have shown effectiveness against various cancer cell lines. These compounds can induce apoptosis in cancer cells through multiple pathways, including the modulation of apoptotic proteins and inhibition of cell proliferation .
Antimicrobial Effects
Indole derivatives have also been evaluated for their antimicrobial activities. Compounds such as those derived from gramine have shown significant inhibitory effects against Staphylococcus aureus and other pathogens. The mechanisms involve disrupting bacterial cell membranes and inhibiting essential enzymes .
Anti-inflammatory Properties
Indole, 3-((diethylamino)methyl)- has been investigated for its anti-inflammatory effects. In vitro studies indicate that this compound can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models, including those simulating conditions like non-alcoholic fatty liver disease (NAFLD) .
Case Study 1: Anticancer Mechanisms
A study published in 2024 explored the anticancer mechanisms of several indole derivatives. The results indicated that these compounds could significantly reduce tumor growth in vivo by inducing apoptosis and inhibiting angiogenesis. The study utilized mouse models to assess the efficacy of the compounds against breast and colon cancer .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of indole derivatives against resistant strains of bacteria. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as novel antimicrobial agents .
The biological activity of indole, 3-((diethylamino)methyl)- is attributed to its ability to interact with multiple biological targets:
- Enzyme Inhibition : Indole derivatives can inhibit key enzymes involved in inflammatory pathways and microbial metabolism.
- Receptor Binding : These compounds often mimic natural substrates, allowing them to bind effectively to various receptors involved in cellular signaling.
- Oxidative Stress Modulation : Indole derivatives have been shown to possess antioxidant properties, helping to mitigate oxidative stress in cells .
Data Table: Biological Activities of Indole Derivatives
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methylene bridge at C3 of indole) and diethylamino group integration .
- HPLC-MS : Quantifies purity (>95% recommended for pharmacological studies) and detects trace byproducts .
- FT-IR : Validates functional groups (e.g., N-H stretch of indole at ~3400 cm⁻¹) .
- Elemental Analysis : Ensures correct C, H, N ratios (±0.4% theoretical values) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer :
Contradictions often arise from variability in experimental models (e.g., cell lines vs. primary cells) or dosage regimens. Conduct a meta-analysis by:
Standardizing Data : Normalize activity metrics (e.g., IC₅₀ values) across studies using Hill equation fitting .
Covariate Analysis : Account for variables like assay pH, incubation time, and solvent (DMSO vs. aqueous buffers) .
Validation Experiments : Replicate conflicting studies under harmonized protocols (e.g., NIH-3T3 cells + 48h exposure) .
Advanced: What computational strategies predict the compound’s interactions with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., serotonin receptors). Prioritize residues with hydrogen-bonding potential (e.g., Asp155 in 5-HT₂A) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities (ΔG < −7 kcal/mol suggests strong binding) .
Basic: What are standard protocols for evaluating pharmacokinetic properties?
Q. Methodological Answer :
- Absorption : Caco-2 cell monolayers assess permeability (Papp > 1 × 10⁻⁶ cm/s indicates high absorption) .
- Metabolism : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .
- Excretion : Radiolabeled compound studies in rodents (e.g., ¹⁴C-tracing in urine/feces over 72h) .
Advanced: How to design experiments to assess structure-activity relationships (SAR) for derivatives?
Q. Methodological Answer :
Systematic Substitution : Modify the indole core (e.g., halogenation at C5) or diethylamino group (e.g., cyclization to pyrrolidine) .
Bioactivity Testing : Screen derivatives against panels of targets (e.g., GPCRs, kinases) using high-throughput assays .
QSAR Modeling : Use CODESSA or MOE to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Basic: How should researchers handle and store this compound to ensure stability?
Q. Methodological Answer :
- Storage : Keep in amber vials at −20°C under inert gas (N₂ or Ar) to prevent oxidation .
- Reconstitution : Use anhydrous DMSO for stock solutions (≤10 mM) to avoid hydrolysis .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC validation .
Advanced: What strategies optimize synthetic routes for scaled-up production while maintaining purity?
Q. Methodological Answer :
- Process Intensification : Transition from batch to flow chemistry for better temperature control and reduced side products .
- Catalyst Screening : Test heterogeneous catalysts (e.g., Montmorillonite K10) for recyclability and yield improvement (>85%) .
- In-Line Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of reaction progression .
Basic: What in vitro models are appropriate for initial pharmacological screening?
Q. Methodological Answer :
- Cell-Based Assays : Use HEK-293 cells transfected with target receptors (e.g., σ-1 receptors) for calcium flux assays .
- Enzyme Inhibition : Test against COX-2 or MAO-B using fluorometric kits (e.g., Cayman Chemical) .
- Cytotoxicity : Screen in normal (e.g., HEK-293) vs. cancer (e.g., MCF-7) cell lines via MTT assay .
Advanced: How to validate target engagement in complex biological systems?
Q. Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) using Biacore systems .
- CETSA : Monitor thermal stabilization of target proteins in cell lysates via Western blot .
- In Vivo Imaging : Use PET tracers (e.g., ¹⁸F-labeled analogs) to track biodistribution in rodent models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
